tert-Butyl (3-(4-bromophenyl)propyl)(cyclobutylmethyl)carbamate
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Overview
Description
tert-Butyl (3-(4-bromophenyl)propyl)(cyclobutylmethyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a cyclobutylmethyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4-bromophenyl)propyl)(cyclobutylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-bromophenyl)propyl bromide and cyclobutylmethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromophenyl group in tert-Butyl (3-(4-bromophenyl)propyl)(cyclobutylmethyl)carbamate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines and thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of substituted carbamates.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (3-(4-bromophenyl)propyl)(cyclobutylmethyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It can be used to investigate enzyme inhibition and receptor binding properties.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be utilized in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(4-bromophenyl)propyl)(cyclobutylmethyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. Additionally, the bromophenyl group can interact with receptor sites, modulating their activity. The cyclobutylmethyl group may contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
- tert-Butyl (3-bromopropyl)carbamate
- tert-Butyl (3-(4-chlorophenyl)propyl)(cyclobutylmethyl)carbamate
- tert-Butyl (3-(4-fluorophenyl)propyl)(cyclobutylmethyl)carbamate
Comparison: tert-Butyl (3-(4-bromophenyl)propyl)(cyclobutylmethyl)carbamate is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and binding properties compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s biological activity and chemical reactivity .
Properties
IUPAC Name |
tert-butyl N-[3-(4-bromophenyl)propyl]-N-(cyclobutylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BrNO2/c1-19(2,3)23-18(22)21(14-16-6-4-7-16)13-5-8-15-9-11-17(20)12-10-15/h9-12,16H,4-8,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOAPLUZCNDMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC1=CC=C(C=C1)Br)CC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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